molecular formula C17H20F4N6O2 B4343994 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHANONE

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHANONE

Cat. No.: B4343994
M. Wt: 416.4 g/mol
InChI Key: FBRWODGIQUMUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHANONE is a complex organic compound characterized by its unique structure, which includes difluoromethyl groups, a tetrazole ring, and an adamantyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHANONE involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions typically include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final step often involves the cyclization of the intermediate to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The difluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The difluoromethyl groups and tetrazole ring play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(trifluoromethyl)phenyl derivatives: These compounds share the difluoromethyl groups but differ in their overall structure.

    Tetrazole-containing compounds: These compounds have similar biological activities due to the presence of the tetrazole ring.

Uniqueness

What sets [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHANONE apart is its combination of structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-(tetrazol-2-yl)-1-adamantyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F4N6O2/c18-12(19)11-6-17(29,13(20)21)26(24-11)14(28)15-2-9-1-10(3-15)5-16(4-9,7-15)27-23-8-22-25-27/h8-10,12-13,29H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRWODGIQUMUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)C(=O)N5C(CC(=N5)C(F)F)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F4N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHANONE
Reactant of Route 2
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHANONE
Reactant of Route 3
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHANONE
Reactant of Route 4
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHANONE
Reactant of Route 5
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHANONE
Reactant of Route 6
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]METHANONE

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